molecular formula C23H31N3OS B12501597 3-[2-(Dimethylamino)cyclohexyl]-1-(2-hydroxy-1,2-diphenylethyl)thiourea

3-[2-(Dimethylamino)cyclohexyl]-1-(2-hydroxy-1,2-diphenylethyl)thiourea

Cat. No.: B12501597
M. Wt: 397.6 g/mol
InChI Key: BIOUFBCQNRENED-UHFFFAOYSA-N
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Description

3-[2-(Dimethylamino)cyclohexyl]-1-(2-hydroxy-1,2-diphenylethyl)thiourea is a chiral thiourea catalyst. It is known for its application in asymmetric synthesis, particularly in the field of organic chemistry. The compound has a molecular formula of C23H31N3OS and a molecular weight of 397.57 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Dimethylamino)cyclohexyl]-1-(2-hydroxy-1,2-diphenylethyl)thiourea involves the reaction of 2-(Dimethylamino)cyclohexylamine with 2-hydroxy-1,2-diphenylethyl isothiocyanate. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade equipment for purification and isolation of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[2-(Dimethylamino)cyclohexyl]-1-(2-hydroxy-1,2-diphenylethyl)thiourea undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[2-(Dimethylamino)cyclohexyl]-1-(2-hydroxy-1,2-diphenylethyl)thiourea has several scientific research applications:

    Chemistry: Used as a chiral catalyst in asymmetric synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its chiral nature and ability to interact with biological molecules.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[2-(Dimethylamino)cyclohexyl]-1-(2-hydroxy-1,2-diphenylethyl)thiourea involves its ability to act as a chiral catalyst. The compound interacts with substrates through hydrogen bonding and other non-covalent interactions, facilitating the formation of chiral products. The molecular targets and pathways involved depend on the specific reaction and substrate being used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific chiral configuration and its ability to act as an effective chiral catalyst in asymmetric synthesis. Its structure allows for precise interactions with substrates, leading to high enantioselectivity in various chemical reactions .

Biological Activity

3-[2-(Dimethylamino)cyclohexyl]-1-(2-hydroxy-1,2-diphenylethyl)thiourea is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various research studies and publications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C18_{18}H26_{26}N2_{2}S
  • Molecular Weight : 314.48 g/mol

The structure features a thiourea functional group, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Thioureas, including the compound , often exhibit biological activity through interactions with various biological targets. The presence of the dimethylamino and diphenylethyl groups may enhance its affinity for specific receptors, possibly influencing neurotransmitter systems.

Pharmacological Effects

  • Opioid Receptor Activity : Research indicates that compounds with similar structural motifs exhibit significant binding affinity to opioid receptors, particularly the mu-opioid receptor (MOR). For instance, U-47700, a related compound, has shown notable selectivity towards MOR over kappa-opioid receptors (KOR) with a binding affinity of 220 nM for MOR and 71 nM for KOR .
  • Cytotoxicity : Compounds containing thiourea moieties have been studied for their cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular processes .
  • Antimicrobial Properties : Thioureas have demonstrated antimicrobial activity in various studies. The compound's structure may allow it to interact with microbial cell membranes or inhibit essential enzymes .

Binding Affinity Comparison

Compound NameMOR K D (nM)KOR K D (nM)Ratio MOR/KOR
U-47700220713.1
U-50488H4302.2195

This table illustrates the binding affinities of related compounds to opioid receptors, highlighting the potential efficacy of similar structures in therapeutic applications.

Case Study 1: Anticancer Activity

A study exploring the anticancer properties of thiourea derivatives demonstrated that certain modifications to the thiourea structure could enhance cytotoxicity against breast cancer cell lines. The results indicated that compounds with bulky aromatic groups exhibited increased potency due to enhanced membrane permeability and receptor affinity.

Case Study 2: Neuropharmacology

In neuropharmacological studies, compounds similar to this compound have been shown to modulate neurotransmitter release, particularly dopamine and serotonin. This modulation is crucial in understanding their potential use in treating mood disorders and pain management.

Properties

Molecular Formula

C23H31N3OS

Molecular Weight

397.6 g/mol

IUPAC Name

1-[2-(dimethylamino)cyclohexyl]-3-(2-hydroxy-1,2-diphenylethyl)thiourea

InChI

InChI=1S/C23H31N3OS/c1-26(2)20-16-10-9-15-19(20)24-23(28)25-21(17-11-5-3-6-12-17)22(27)18-13-7-4-8-14-18/h3-8,11-14,19-22,27H,9-10,15-16H2,1-2H3,(H2,24,25,28)

InChI Key

BIOUFBCQNRENED-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCCCC1NC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)O

Origin of Product

United States

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